![molecular formula C9H16N2O2 B2724159 (3As,6aS)-N,N-二甲基-1,3,4,5,6,6a-六氢呋罗[3,4-c]吡咯-3a-甲酰胺 CAS No. 2241140-55-4](/img/structure/B2724159.png)

(3As,6aS)-N,N-二甲基-1,3,4,5,6,6a-六氢呋罗[3,4-c]吡咯-3a-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

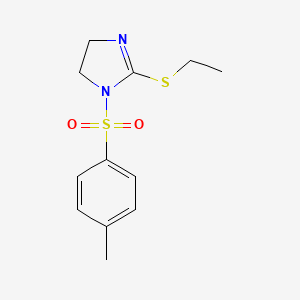

“(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide” is a chemical compound that belongs to the class of pyrrole carboxamides . Pyrrole carboxamides are known to be incorporated in the total syntheses of pyrrole–imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .

Synthesis Analysis

The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation, including the de novo synthesis of the pyrrole itself . For instance, the Paal-Knorr pyrrole synthesis is a method that allows the synthesis of N-substituted pyrroles under mild reaction conditions .Chemical Reactions Analysis

Pyrrole compounds, including pyrrole carboxamides, can undergo a variety of chemical reactions. For example, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .科学研究应用

合成与表征

聚合物科学领域的的研究导致了新的聚酰胺和聚酰亚胺的合成,它们对于开发具有特定热、机械和化学性质的先进材料至关重要。Saxena 等人 (2005) 和 Hsiao 等人 (1999) 的研究探索了二胺与二羧酸和双(羧基邻苯二甲酰亚胺)的直接缩聚,得到了固有粘度高且在极性非质子溶剂中具有优异溶解性的聚合物。这些聚合物表现出显着的热稳定性,并且由于其独特的结构特征而有望用于高性能应用 (Saxena, Prabhakaran, Rao, & Ninan, 2005) (Hsiao, Yang, Chuang, & Lin, 1999)。

抗菌和抗病毒应用

喹喔啉衍生物,其结构复杂性与所讨论的化合物相似,已被合成用于抗菌研究。El-Gaby 等人 (2002) 合成了 6,7-二甲基喹喔啉-2,3-二羧酸衍生物,显示出有希望的抗菌活性。这些化合物代表了一类杂环羧酰胺,在治疗传染病方面具有显着潜力 (El-Gaby, Ismail, Ammar, Zahran, & Shmeiss, 2002)。

药物开发和 DNA 相互作用

在药物开发中,针对特定 DNA 序列或蛋白质受体的化合物的设计和合成至关重要。Chavda 等人 (2010) 对基于吡咯(H)的聚酰胺进行的研究表明了这些化合物在识别特定 DNA 序列中的应用,从而控制基因表达并为治疗癌症等疾病提供途径 (Chavda, Mulder, Brown, Mackay, Babu, Westrate, Ferguson, Lin, Kiakos, Ramos, Munde, Wilson, Hartley, & Lee, 2010)。

属性

IUPAC Name |

(3aS,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-11(2)8(12)9-5-10-3-7(9)4-13-6-9/h7,10H,3-6H2,1-2H3/t7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNKVRFIAZIV-CBAPKCEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C12CNCC1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@]12CNC[C@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)